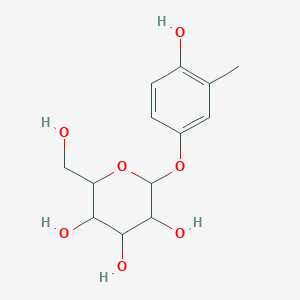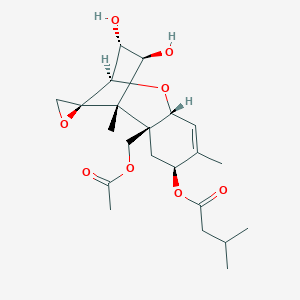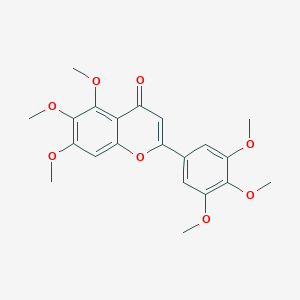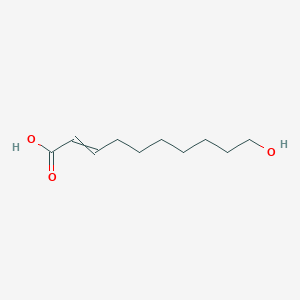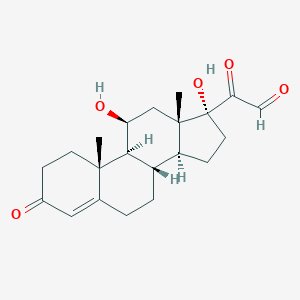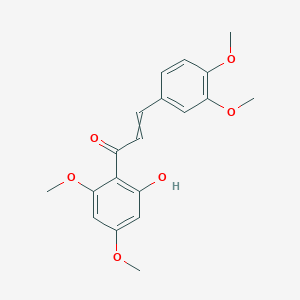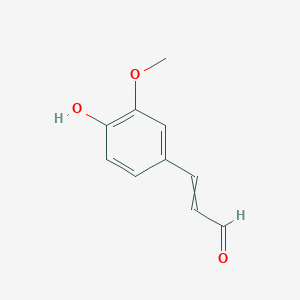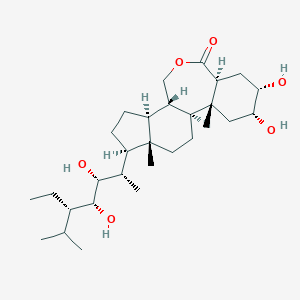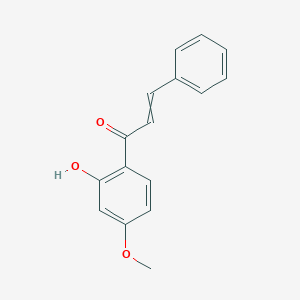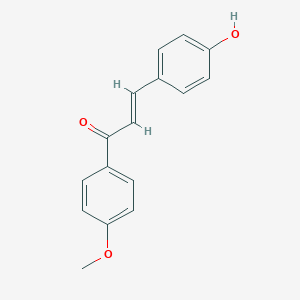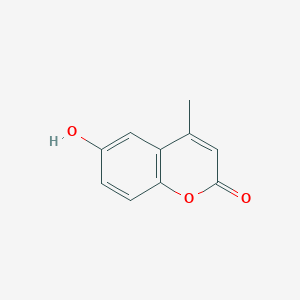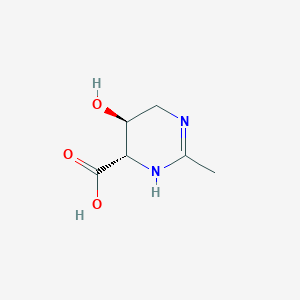
Hydroxyectoïne
Vue d'ensemble
Description
L’hydroxyectoïne, également connue sous le nom d’acide 1,4,5,6-tétrahydro-2-méthyl-5-hydroxy-4-pyrimidinecarboxylique, est un composé naturel présent dans les micro-organismes extrêmophiles. Ces micro-organismes produisent de l’this compound pour survivre dans des conditions environnementales extrêmes telles qu’une forte salinité, des températures élevées et la dessiccation. L’this compound est un dérivé de l’ectoïne, un autre soluté compatible, et est connue pour ses propriétés protectrices supérieures contre les facteurs de stress environnementaux.
Applications De Recherche Scientifique
Hydroxyectoine has a wide range of applications in various fields:
Chemistry: Hydroxyectoine is used as a stabilizing agent for proteins and enzymes, protecting them from denaturation under extreme conditions.
Biology: It serves as a compatible solute in extremophiles, helping them maintain cellular homeostasis in high-salinity environments.
Medicine: Hydroxyectoine is used in skincare products for its moisturizing and protective properties. It also shows potential in protecting cells from radiation damage and in treating inflammatory diseases.
Industry: Hydroxyectoine is used in the cosmetic industry as an active ingredient in anti-aging and moisturizing products. .
Mécanisme D'action
L’hydroxyectoïne exerce ses effets protecteurs en stabilisant les structures cellulaires et les macromolécules. Elle interagit avec les protéines, les acides nucléiques et les membranes cellulaires, empêchant leur dénaturation et leur agrégation dans des conditions de stress. Le composé forme une coque d’hydratation autour de ces macromolécules, maintenant leur intégrité fonctionnelle. L’this compound module également l’expression des gènes sensibles au stress, augmentant la tolérance au stress globale des cellules .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Hydroxyectoine interacts with various enzymes, proteins, and other biomolecules. The EctD protein, a member of the non-heme-containing iron (II) and 2-oxoglutarate-dependent dioxygenase superfamily, carries out the hydroxylation of ectoine to form Hydroxyectoine . This conversion is region-selective and stereospecific .
Cellular Effects
Hydroxyectoine has significant effects on various types of cells and cellular processes. It influences cell function by acting as an osmostress protectant . When environmental osmolarity increases, it triggers the outflow of intracellular water, leading to the loss of turgor and cell shrinkage . Hydroxyectoine helps balance the intra- and extracellular osmotic pressure, preventing normal cellular physiological activities from being affected .
Molecular Mechanism
The molecular mechanism of Hydroxyectoine involves its interaction with the EctD protein for its synthesis . The EctD protein carries out the hydroxylation of ectoine, converting it into Hydroxyectoine . This process is region-selective and stereospecific .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hydroxyectoine change over time. For instance, in a study where ectoine was provided to salt-stressed cultures of a certain strain, ectoine was imported into the cells, converted intracellularly to Hydroxyectoine, and then almost quantitatively secreted into the growth medium .
Dosage Effects in Animal Models
The effects of Hydroxyectoine vary with different dosages in animal models. In a study on a porcine retina organ culture model, treatment with Hydroxyectoine protected retinal ganglion cells and inhibited apoptosis .
Metabolic Pathways
Hydroxyectoine is involved in specific metabolic pathways. The synthesis of Hydroxyectoine requires the EctABC enzymes, which catalyze the synthesis of ectoine from the precursor L-aspartate-β-semialdehyde . A subgroup of ectoine producers can convert ectoine into Hydroxyectoine through a hydroxylation reaction .
Transport and Distribution
Hydroxyectoine is transported and distributed within cells and tissues. In a study, ectoine was imported into the cells via the osmotically inducible ProP and ProU transport systems, converted intracellularly to Hydroxyectoine, and then almost quantitatively secreted into the growth medium .
Subcellular Localization
Given its role as an osmostress protectant, it can be inferred that Hydroxyectoine is likely to be present throughout the cell, helping to maintain osmotic balance and protect cellular structures under stress conditions .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L’hydroxyectoïne peut être synthétisée par hydroxylation de l’ectoïne. L’enzyme clé impliquée dans ce processus est l’hydroxylase d’ectoïne, qui catalyse l’hydroxylation régio- et stéréo-spécifique de l’ectoïne. La réaction nécessite généralement la présence d’oxygène moléculaire et d’un donneur d’électrons approprié.
Méthodes de production industrielle : La production industrielle d’this compound est principalement réalisée par fermentation microbienne. Les bactéries halophiles telles que Halomonas elongata et Halomonas salina sont couramment utilisées à cette fin. Le processus de production implique la culture de ces bactéries dans des milieux à forte salinité pour stimuler la biosynthèse de l’ectoïne, suivie de la conversion de l’ectoïne en this compound à l’aide de l’hydroxylase d’ectoïne. Les récents progrès en génie métabolique ont permis d’utiliser des hôtes non halophiles comme Corynebacterium glutamicum, qui peuvent produire de l’this compound à des rendements élevés dans des conditions optimisées .
Analyse Des Réactions Chimiques
Types de réactions : L’hydroxyectoïne subit principalement des réactions d’hydroxylation. Elle est relativement stable et ne participe pas facilement aux réactions d’oxydation, de réduction ou de substitution dans des conditions normales.
Réactifs et conditions courants : L’hydroxylation de l’ectoïne pour former de l’this compound nécessite de l’oxygène moléculaire et un donneur d’électrons. L’enzyme hydroxylase d’ectoïne facilite cette réaction.
Produits principaux : Le produit principal de la réaction d’hydroxylation est l’this compound elle-même. Il n’y a pas de sous-produits significatifs formés au cours de ce processus .
4. Applications de la recherche scientifique
L’this compound a une large gamme d’applications dans divers domaines :
Chimie : L’this compound est utilisée comme agent stabilisant pour les protéines et les enzymes, les protégeant de la dénaturation dans des conditions extrêmes.
Biologie : Elle sert de soluté compatible dans les extrêmophiles, les aidant à maintenir l’homéostasie cellulaire dans des environnements à forte salinité.
Médecine : L’this compound est utilisée dans les produits de soins de la peau pour ses propriétés hydratantes et protectrices. Elle montre également un potentiel dans la protection des cellules contre les dommages causés par les rayonnements et dans le traitement des maladies inflammatoires.
Industrie : L’this compound est utilisée dans l’industrie cosmétique comme ingrédient actif dans les produits anti-âge et hydratants. .
Comparaison Avec Des Composés Similaires
L’hydroxyectoïne est souvent comparée à l’ectoïne, son précurseur. Les deux composés sont des solutés compatibles ayant des propriétés protectrices, mais l’this compound a un groupe hydroxyle qui augmente sa polarité et sa solubilité. Cela rend l’this compound plus efficace pour stabiliser les macromolécules dans des conditions extrêmes.
Composés similaires :
Ectoïne : Un précurseur de l’this compound, connu pour ses propriétés protectrices chez les extrêmophiles.
Bétaïne de glycine : Un autre soluté compatible qui protège les cellules du stress osmotique.
Proline : Un acide aminé qui agit comme un osmoprotecteur dans les plantes et les micro-organismes .
Le groupe hydroxyle unique de l’this compound la distingue des autres solutés compatibles, offrant une protection et une stabilité supérieures aux composants cellulaires dans des conditions de stress.
Propriétés
IUPAC Name |
(5S,6S)-5-hydroxy-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-3-7-2-4(9)5(8-3)6(10)11/h4-5,9H,2H2,1H3,(H,7,8)(H,10,11)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIBBJKLKFTNQO-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCC(C(N1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC[C@@H]([C@H](N1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167963 | |
| Record name | Hydroxyectoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165542-15-4 | |
| Record name | Hydroxyectoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165542-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyectoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165542154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyectoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYECTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIJ7YN252E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of hydroxyectoine?
A1: The molecular formula of hydroxyectoine is C9H18N2O3, and its molecular weight is 206.24 g/mol.
Q2: What makes hydroxyectoine a good glass-forming compound compared to ectoine?
A2: Hydroxyectoine forms stronger intermolecular hydrogen bonds due to its hydroxyl group, resulting in superior glass-forming properties compared to ectoine. [] This leads to better molecular immobilization in the dry state, enhancing the redox stability of molecules embedded within. []
Q3: How do the hydration properties of ectoine and hydroxyectoine differ from the effects of NaCl on water?
A3: Both ectoine and hydroxyectoine influence the hydrogen bonding network of water locally, increasing tetrahedral order. [] This contrasts with NaCl, which disrupts hydrogen bonds and reduces tetrahedral order. [] In mixtures containing both osmolytes and NaCl, these opposing effects create a level of frustration within the water network. []
Q4: Which enzymes are involved in the biosynthesis of hydroxyectoine?
A4: Hydroxyectoine biosynthesis requires the enzymes L-2,4-diaminobutyric acid transaminase (EctB), N-γ-acetyltransferase (EctA), ectoine synthase (EctC), and ectoine hydroxylase (EctD). [, , ]
Q5: What is the role of aspartokinase (Ask) in hydroxyectoine biosynthesis?
A5: Some microorganisms possess a specialized aspartokinase, Ask_Ect, that plays a role in providing the precursor molecule L-aspartate-β-semialdehyde for hydroxyectoine biosynthesis. [, ] This enzyme shows unique regulatory mechanisms compared to other aspartokinases, with inhibition primarily by threonine. [, ]
Q6: How does the regulation of ectD and ectE differ in Chromohalobacter salexigens?
A6: In C. salexigens, ectD expression is osmoregulated during exponential growth and thermoregulated during stationary phase, primarily controlled by the general stress factor RpoS. [] In contrast, ectE expression remains RpoS-dependent throughout growth phases and under different stress conditions. []
Q7: What is the function of the transcriptional regulator EctZ in C. salexigens?
A7: EctZ acts as a dual regulator of hydroxyectoine synthesis in C. salexigens by activating ectD transcription under osmotic stress during exponential growth and repressing ectE transcription. [] This mechanism prioritizes EctD as the primary ectoine hydroxylase. []
Q8: How do ectoine and hydroxyectoine protect against osmotic stress?
A8: Ectoine and hydroxyectoine act as compatible solutes, accumulating in the cytoplasm to counteract the effects of high external osmolarity on cell hydration and turgor pressure. [, ]
Q9: What are the biotechnological and medical applications of hydroxyectoine?
A9: Hydroxyectoine's function-preserving properties make it valuable in various applications, including:
- Biotechnology: Stabilizing enzymes [, ] and enhancing desiccation tolerance in biomolecules and cells. []
- Medicine: Protecting cells from damage caused by UV radiation, dryness, and other environmental stressors. [, ]
- Cosmetics: Used in skin care products for its moisturizing and protective effects. [, ]
Q10: How does hydroxyectoine compare to other compatible solutes in protecting against desiccation?
A10: Hydroxyectoine demonstrates remarkable desiccation protection properties comparable to sucrose and trehalose due to its superior glass-forming ability. []
Q11: Can hydroxyectoine protect proteins from thermal inactivation?
A11: While hydroxyectoine did not show a significant effect in protecting lysozyme from short-term heat shock (10 min at 70°C), it destabilized the enzyme during prolonged exposure to elevated temperatures (4 weeks at 55°C). [] This suggests that the protective effect of hydroxyectoine against thermal stress might be context-dependent.
Q12: What is the role of the EctT transporter in Virgibacillus pantothenticus?
A12: The EctT transporter in V. pantothenticus is responsible for the uptake of both ectoine and hydroxyectoine, providing protection against osmotic and cold stress. [] This transporter belongs to the BCCT (betaine-choline-carnitine-transporter) family and preferentially imports ectoine and hydroxyectoine. []
Q13: How is the expression of the ectT gene regulated in V. pantothenticus?
A13: Transcription of the ectT gene is controlled by the general stress sigma factor SigB and is induced by both high salinity and low temperature, aligning with its role in protecting V. pantothenticus against these stresses. []
Q14: What is the significance of the colocalization of ect genes with transporter genes?
A14: The frequent colocalization of ect genes with transporter genes suggests a coordinated cellular response to osmotic stress, ensuring efficient uptake or export of ectoine and hydroxyectoine for osmoprotection. []
Q15: How are ectoine and hydroxyectoine catabolized?
A15: The EutD/EutE enzyme complex is central to ectoine and hydroxyectoine catabolism. [] EutD hydrolyzes ectoine and hydroxyectoine, while EutE deacetylates the resulting intermediates. [] This ultimately leads to the formation of L-aspartate, which can be further metabolized. []
Q16: What is the role of the EnuR protein in ectoine/hydroxyectoine catabolism?
A16: EnuR, a MocR/GabR-type transcriptional repressor, regulates the expression of many ectoine/hydroxyectoine catabolic gene clusters. [, ] It functions by binding specific inducer molecules generated during ectoine catabolism, such as N-(alpha)-L-acetyl-2,4-diaminobutyric acid and L-2,4-diaminobutyric acid. []
Q17: How widespread are ectoine and hydroxyectoine biosynthetic genes in microorganisms?
A17: Ectoine and hydroxyectoine biosynthetic genes are predominantly found in Bacteria, with a limited distribution in Archaea. [, , ] Their presence in diverse microbial taxa suggests their importance in adapting to challenging environments. [, ]
Q18: How did the halophilic protist Halocafeteria seosinensis acquire the ability to synthesize ectoine and hydroxyectoine?
A18: It is thought that H. seosinensis acquired the genes for ectoine and hydroxyectoine biosynthesis through lateral gene transfer from its bacterial prey. [] This acquisition likely provided an evolutionary advantage in adapting to high-salinity environments. []
Q19: What are the potential implications of understanding the structure and function of ectoine/hydroxyectoine transporters?
A19: Characterizing these transporters can contribute to developing strategies for enhancing compatible solute uptake in organisms with industrial or agricultural importance, improving their tolerance to osmotic stress. []
Q20: What is the potential of engineering microorganisms for enhanced hydroxyectoine production?
A20: Engineering approaches, such as manipulating the expression of key biosynthetic genes and optimizing fermentation conditions, hold promise for developing efficient microbial cell factories for hydroxyectoine production. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



